6-Amino-2,3-dichlorobenzonitrile
Overview
Description
6-Amino-2,3-dichlorobenzonitrile is a chemical compound with the CAS Number 147249-41-0 . It has a molecular weight of 187.03 and is also known by the synonym 2-Cyano-3,4-dichloroaniline .
Synthesis Analysis
A novel approach to synthesize dichlorobenzonitriles, including 6-Amino-2,3-dichlorobenzonitrile, involves the ammoxidation of dichlorotoluenes . This method is economical and environmentally friendly, producing high yields at lower reaction temperatures compared to other methods . The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .
Molecular Structure Analysis
The IUPAC name for 6-Amino-2,3-dichlorobenzonitrile is 6-amino-2,3-dichlorobenzonitrile . Its InChI code is 1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 .
Chemical Reactions Analysis
Dichlorobenzonitriles, including 6-Amino-2,3-dichlorobenzonitrile, are important organic intermediates for the production of many fine chemicals . They can be prepared via various routes, including the traditional Sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .
Physical And Chemical Properties Analysis
6-Amino-2,3-dichlorobenzonitrile is a solid at ambient temperature . It has a boiling point of 141-144 degrees Celsius .
Scientific Research Applications
Cellulose Synthesis Inhibition
6-Amino-2,3-dichlorobenzonitrile is closely related to 2,6-Dichlorobenzonitrile (DCB), which has been reported to inhibit cellulose synthesis in plants. Studies have utilized DCB to investigate the assembly and function of cellulose synthase complexes in plant cells (Debolt et al., 2007).
Herbicide Metabolism and Environmental Impact
Research has been conducted on the metabolism of 2,6-dichlorobenzonitrile, a compound structurally similar to 6-Amino-2,3-dichlorobenzonitrile, in animals like rabbits and rats. This research is significant for understanding its environmental impact and breakdown processes (Wit & van Genderen, 1966).
Biodegradation by Bacteria
The degradation and mineralization of 2,6-dichlorobenzonitrile, another closely related compound, by bacteria such as Aminobacter spp. have been studied. These bacteria can mineralize the herbicide and its metabolites, highlighting potential bioremediation applications (Sørensen et al., 2006).
Cytokinesis and Cell Development
The influence of 2,6-dichlorobenzonitrile on cytokinesis in plant cells has been a subject of study, providing insights into the cellular mechanisms affected by such chemicals. This research contributes to a broader understanding of cell development and division in plants (González-Reyes et al., 1986).
Molecular Structure and Analysis
Studies have been conducted on the molecular structure, spectroscopy, and thermodynamic parameters of 2,6-dichlorobenzamide, a degradation product of 2,6-dichlorobenzonitrile. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds (Tao et al., 2016).
Isotope Fractionation in Biodegradation
The carbon and nitrogen isotope fractionation during the biodegradation of 2,6-dichlorobenzamide (BAM) by Aminobacter spp. has been explored. This research is essential for environmental assessments and understanding the dynamics of pesticide degradation (Reinnicke et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-amino-2,3-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMBKSPMCKFIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-dichlorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.